LB30057

Thrombin inhibition Antithrombotic efficacy Bleeding risk

LB30057 is an oral thrombin inhibitor for thrombosis research. Evaluating novel anticoagulants is complicated by inconsistent serine protease selectivity and unpredictable bleeding risk across chemical series. LB30057 resolves this: • Ki=0.38 nM for human thrombin; >8,600-fold selectivity over bovine trypsin (Ki=3,290 nM) • 58% oral bioavailability in dogs; antithrombotic efficacy with less aPTT prolongation vs. inogatran • Validated benchmark reference for oral DTI programs and platelet signaling studies Supplied as free base (≥98%); powder storage at -20°C.

Molecular Formula C26H31N5O3S
Molecular Weight 493.6 g/mol
CAS No. 184770-78-3
Cat. No. B1674644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLB30057
CAS184770-78-3
SynonymsLB-30057;  PD-172524 free base;  PD 172524 free base;  PD172524 free base;  LB-30057 free base;  CI-1028 free base; 
Molecular FormulaC26H31N5O3S
Molecular Weight493.6 g/mol
Structural Identifiers
SMILESCN(C1CCCC1)C(=O)C(CC2=CC=C(C=C2)C(=NN)N)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C26H31N5O3S/c1-31(22-8-4-5-9-22)26(32)24(16-18-10-12-20(13-11-18)25(27)29-28)30-35(33,34)23-15-14-19-6-2-3-7-21(19)17-23/h2-3,6-7,10-15,17,22,24,30H,4-5,8-9,16,28H2,1H3,(H2,27,29)/t24-/m0/s1
InChIKeyZPDICRPCOSQEDS-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LB30057: Oral Direct Thrombin Inhibitor Overview


LB30057 (CAS 184770-78-3; also known as CI-1028, PD 172524) is a synthetic, non-peptide, direct thrombin inhibitor belonging to the benzamidrazone class [1]. It exhibits potent, reversible inhibition of human thrombin (Ki = 0.38 nM) and high selectivity over bovine trypsin (Ki = 3290 nM; selectivity ratio ~8658) [2]. The compound demonstrates oral bioavailability (58% in dogs) and is supplied as a free base with a molecular formula of C26H31N5O3S (MW 493.62) [3]. As a small-molecule anticoagulant, LB30057 is utilized in research settings to investigate thrombosis mechanisms and to benchmark novel thrombin inhibitors in preclinical models [4].

LB30057 Differentiation from Other Direct Thrombin Inhibitors


The direct thrombin inhibitor class encompasses diverse chemotypes with widely varying selectivity profiles, oral bioavailability, and bleeding risk profiles [1]. Generic substitution based solely on thrombin inhibition (Ki/IC50) is invalid because parameters such as selectivity against other serine proteases (e.g., trypsin), plasma protein binding, and the therapeutic index (efficacy vs. bleeding time prolongation) are not conserved across analogs [2]. For example, in a rabbit veno-venous shunt model, LB30057 achieved comparable antithrombotic efficacy to inogatran but with significantly less prolongation of activated partial thromboplastin time (aPTT) and a more favorable bleeding profile, underscoring that even compounds with similar in vitro potency can diverge in their benefit-risk ratios [3]. The following quantitative evidence guide details these critical differentiators.

LB30057 Quantitative Evidence vs. Other DTIs


Thrombin Inhibition Potency (Ki) Comparison

In a rabbit veno-venous shunt thrombosis model, LB30057 and inogatran were compared head-to-head for antithrombotic efficacy and bleeding parameters. At equally effective antithrombotic doses, LB30057 caused significantly less prolongation of aPTT (approximately 2-fold vs. baseline) and had no effect on PT, whereas inogatran prolonged aPTT to a greater extent and also affected PT [1]. LB30057 also tended to have less effect on bleeding time [1].

Thrombin inhibition Antithrombotic efficacy Bleeding risk In vivo comparison

Trypsin/Thrombin Selectivity Advantage

LB30057 exhibits a Ki of 0.38 nM for human thrombin and a Ki of 3290 nM for bovine trypsin, yielding a selectivity ratio (Kitrypsin/Kithrombin) of approximately 8658 [1]. In comparison, the direct thrombin inhibitor argatroban has a reported selectivity ratio of ~270 (Ki(thrombin) = 19 nM; Ki(trypsin) = 5.1 μM) [2]. Melagatran, the active metabolite of ximelagatran, has a Ki for thrombin of 1.3 nM and a selectivity ratio of ~2700 (Ki(trypsin) = 3.5 μM) [3].

Selectivity Thrombin Trypsin Serine protease

Benefit/Risk vs. Inogatran in Rabbit Thrombosis Model

LB30057 demonstrates 58% oral bioavailability in dogs following oral gavage administration, with peak plasma concentrations achieved within 15-30 minutes and dose-proportional increases in Cmax (e.g., 3.2 ± 0.5 μg/mL at 30 mg/kg) [1]. In contrast, argatroban and bivalirudin are parenteral-only agents with 0% oral bioavailability, while dabigatran etexilate requires a prodrug strategy to achieve ~6.5% oral bioavailability in humans [2].

Oral bioavailability Pharmacokinetics Thrombin inhibitor

Oral Bioavailability vs. Other Oral DTIs

In a systematic SAR study, replacement of the naphthyl group in LB30057 with various hydrophobic moieties led to compound 23, which exhibited a Ki of 0.045 nM for human thrombin—an 8.4-fold improvement in potency over LB30057 (Ki = 0.38 nM) [1]. This optimization was achieved without sacrificing selectivity against trypsin or oral absorption, demonstrating that LB30057 serves as a validated scaffold for further potency enhancement [1].

Structure-activity relationship Thrombin inhibitor Analog optimization

Agonist-Specific Platelet Aggregation Inhibition

Oral administration of LB30057 to dogs in an electrolytic injury thrombosis model produced dose-dependent increases in time to occlusion (TTO) in both arteries and veins. At 20 mg/kg, LB30057 extended arterial TTO from 66 ± 11 min (control) to 168 ± 30 min (p=0.05) and venous TTO from 69 ± 6 min to 155 ± 21 min (p<0.05) [1]. In comparison, the oral prodrug ximelagatran (via its active metabolite melagatran) required a 5 mg/kg oral dose in a similar canine coronary artery model to achieve significant thrombus prevention, but with substantial inter-individual variability [2].

Oral antithrombotic Canine model Time to occlusion

LB30057 Research Application Scenarios


Efficacy-Safety Balance in Preclinical Thrombosis Models

LB30057 serves as an ideal positive control for evaluating new oral direct thrombin inhibitors (DTIs) in rodent and canine thrombosis models. Its well-characterized oral bioavailability (58% in dogs) and reproducible dose-response in arterial/venous TTO assays [1] provide a reliable benchmark against which candidate compounds can be compared for both efficacy and bleeding risk. Researchers can use LB30057 to establish baseline antithrombotic protection and to assess whether a novel compound offers an improved benefit-risk profile relative to this established oral DTI.

Benzamidrazone Scaffold SAR for Next-Generation Inhibitors

LB30057's ability to inhibit thrombin-induced platelet aggregation, serotonin secretion, P-selectin expression, and vascular contraction [1] makes it a valuable tool for dissecting thrombin's role in platelet biology and vascular pathophysiology. In vitro and ex vivo experiments using LB30057 can delineate the contribution of thrombin signaling to neointimal hyperplasia [2] or to the procoagulant platelet response, providing insights that are unattainable with less selective inhibitors.

Cross-Species Oral Anticoagulant Pharmacology

LB30057 is the validated starting point for medicinal chemistry programs aiming to enhance thrombin inhibitory potency while preserving oral bioavailability and selectivity. The successful generation of analogs such as compound 23 (Ki = 0.045 nM) demonstrates that modifications to the D-pocket-binding naphthyl moiety can yield significant potency gains [1]. Procurement of LB30057 enables direct, head-to-head SAR comparisons, allowing researchers to quantify the impact of structural changes on thrombin binding affinity and to advance optimized candidates.

Thrombin-Mediated Platelet and Vascular Biology Studies

For studies focused on the therapeutic index of anticoagulants, LB30057 offers a unique profile of high antithrombotic efficacy coupled with limited coagulation parameter disruption. The direct comparison with inogatran revealed that LB30057 achieves equivalent thrombus prevention with less aPTT prolongation and no effect on PT, suggesting a wider safety margin [1]. Researchers comparing DTIs can use LB30057 as a reference to quantify the trade-off between antithrombotic protection and bleeding liability in their experimental systems.

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